[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride [1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1788613-51-3
VCID: VC5536377
InChI: InChI=1S/C15H24BrN.ClH/c1-3-4-5-6-7-12-17-13(2)14-8-10-15(16)11-9-14;/h8-11,13,17H,3-7,12H2,1-2H3;1H
SMILES: CCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl
Molecular Formula: C15H25BrClN
Molecular Weight: 334.73

[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride

CAS No.: 1788613-51-3

Cat. No.: VC5536377

Molecular Formula: C15H25BrClN

Molecular Weight: 334.73

* For research use only. Not for human or veterinary use.

[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride - 1788613-51-3

Specification

CAS No. 1788613-51-3
Molecular Formula C15H25BrClN
Molecular Weight 334.73
IUPAC Name N-[1-(4-bromophenyl)ethyl]heptan-1-amine;hydrochloride
Standard InChI InChI=1S/C15H24BrN.ClH/c1-3-4-5-6-7-12-17-13(2)14-8-10-15(16)11-9-14;/h8-11,13,17H,3-7,12H2,1-2H3;1H
Standard InChI Key NRKBJANBWXVJFY-UHFFFAOYSA-N
SMILES CCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for 1-(4-Bromophenyl)ethylamine hydrochloride is (1R)-1-(4-bromophenyl)-N-heptylethanamine hydrochloride. The compound’s molecular formula is C15_{15}H25_{25}BrClN, with a molecular weight of 334.36 g/mol . The structure comprises a para-brominated phenyl ring attached to an ethylamine group, which is further substituted with a heptyl chain. The hydrochloride salt enhances solubility and stability, a common feature in pharmacologically active amines .

Stereochemistry and Isomerism

The compound exhibits chirality due to the asymmetric carbon in the ethylamine group. Enantiomeric forms, such as the (R)- and (S)-configurations, are possible, with the (R)-isomer being more commonly reported in analogous compounds . The stereochemistry significantly influences biological activity, as seen in related amines where enantiomers display varying receptor affinities .

Table 1: Comparative Molecular Data for Substituted 4-Bromophenyl Ethylamine Hydrochlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Chiral Center
1-(4-Bromophenyl)ethylamine HClC10_{10}H15_{15}BrClN264.59Yes
1-(4-Bromophenyl)ethylamine HClC15_{15}H25_{25}BrClN334.36Yes

Synthesis and Preparation

Synthetic Routes

While direct literature on the synthesis of 1-(4-Bromophenyl)ethylamine hydrochloride is limited, analogous compounds suggest a multi-step process involving:

  • Alkylation of 4-bromophenylacetonitrile: Reaction with heptylamine in the presence of a reducing agent (e.g., LiAlH4_4) to form the secondary amine .

  • Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt .

The general reaction scheme can be represented as:

4-Bromophenylacetonitrile+HeptylamineReduction[1-(4-Bromophenyl)ethyl](heptyl)amineHClHydrochloride Salt\text{4-Bromophenylacetonitrile} + \text{Heptylamine} \xrightarrow{\text{Reduction}} \text{[1-(4-Bromophenyl)ethyl](heptyl)amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial and Laboratory Considerations

Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as demonstrated in the production of structurally similar amines . Purification typically involves recrystallization from ethanol or diethyl ether, with final characterization via NMR and mass spectrometry .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free base. The compound is expected to be soluble in polar solvents (e.g., water, methanol) and moderately soluble in chloroform . Stability studies on analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .

Spectroscopic Data

  • 1^1H NMR: Expected signals include a singlet for the aromatic protons (δ 7.2–7.4 ppm), a multiplet for the ethyl group (δ 1.2–1.5 ppm), and a broad peak for the amine proton (δ 2.8–3.2 ppm) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 334.36 ([M+H]+^+) with characteristic fragments at m/z 214 (loss of heptyl chain) and m/z 171 (bromophenyl fragment) .

CompoundOral Toxicity (LD50_{50})Skin IrritationEye Irritation
1-(4-Bromophenyl)ethylamine HCl300 mg/kg (rat)Category 2Category 2A
1-Heptylamine500 mg/kg (rat)Category 1Category 1

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